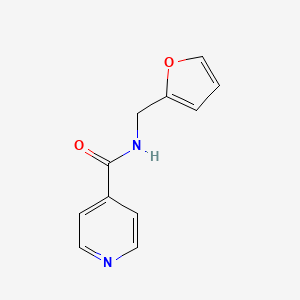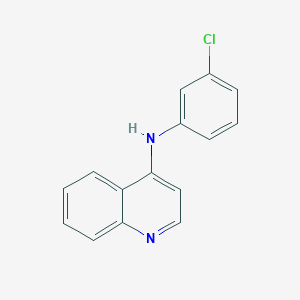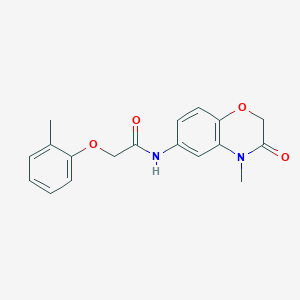![molecular formula C15H19N3O B7546954 N-cycloheptylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7546954.png)
N-cycloheptylpyrazolo[1,5-a]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptylpyrazolo[1,5-a]pyridine-2-carboxamide, also known as CPP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP belongs to the class of pyrazolopyridine derivatives and has been studied extensively for its role in modulating various physiological and biochemical processes.
Mecanismo De Acción
The mechanism of action of N-cycloheptylpyrazolo[1,5-a]pyridine-2-carboxamide is not fully understood. However, it is believed to modulate the activity of the NMDA receptor, which is involved in various physiological and pathological processes. This compound has been shown to act as a non-competitive antagonist of the NMDA receptor, which may contribute to its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. In addition, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its potential role in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-cycloheptylpyrazolo[1,5-a]pyridine-2-carboxamide in lab experiments is that it has been extensively studied and its effects are well-documented. This makes it a reliable compound to use in experiments. However, one of the limitations of using this compound is that it can be difficult to synthesize, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on N-cycloheptylpyrazolo[1,5-a]pyridine-2-carboxamide. One area of research is to further elucidate its mechanism of action, particularly its interaction with the NMDA receptor. Another area of research is to investigate its potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to investigate its potential role in cancer treatment, particularly in combination with other anti-cancer agents. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing this compound, which may increase its availability for research purposes.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been shown to have neuroprotective and anti-inflammatory effects, as well as potential anti-cancer properties. While there are some limitations to its use in lab experiments, further research is needed to fully elucidate its mechanism of action and investigate its potential therapeutic applications.
Métodos De Síntesis
N-cycloheptylpyrazolo[1,5-a]pyridine-2-carboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-cyano-3-(cycloheptylamino)pyridine with hydrazine hydrate in the presence of a catalyst. The resulting product is then treated with an acid to obtain this compound. Other methods include the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis.
Aplicaciones Científicas De Investigación
N-cycloheptylpyrazolo[1,5-a]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis. In addition, this compound has been studied for its potential role in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-cycloheptylpyrazolo[1,5-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-15(16-12-7-3-1-2-4-8-12)14-11-13-9-5-6-10-18(13)17-14/h5-6,9-12H,1-4,7-8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDLXECSAVCKSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=NN3C=CC=CC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(2-Chlorophenyl)ethylamino]cinnoline-3-carbonitrile](/img/structure/B7546890.png)
![4-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B7546896.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7546907.png)
![N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine](/img/structure/B7546911.png)
![N-(3-fluorobenzyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7546919.png)
![(2R)-2-[(5-chloro-2-ethoxyphenyl)methylamino]propanoic acid](/img/structure/B7546923.png)
![N-[(2-methoxyphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B7546928.png)



![N-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7546964.png)
![1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one](/img/structure/B7546972.png)